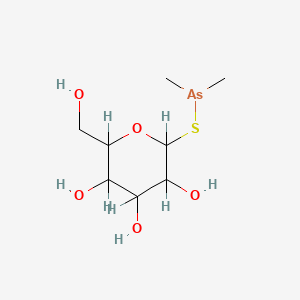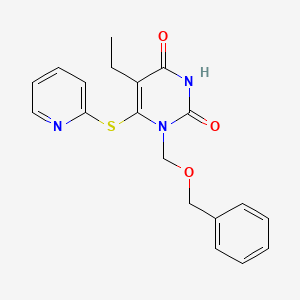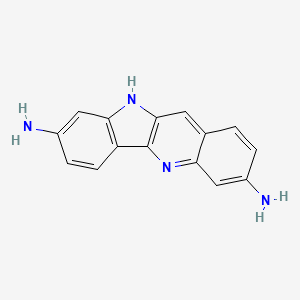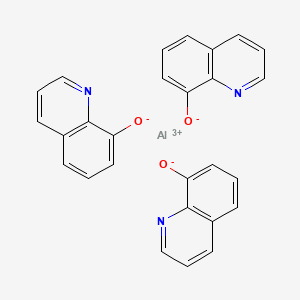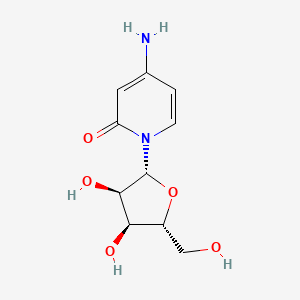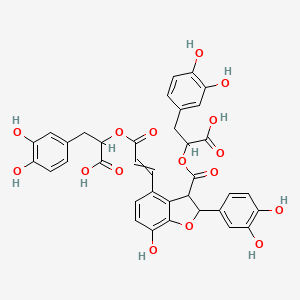
Salvianolic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through the condensation of three molecules of danshensu (3,4-dihydroxyphenyllactic acid) with one molecule of caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots. The process includes:
Extraction: The roots are crushed and soaked in a solvent such as ethanol or methanol.
Purification: The extract is then purified using techniques like column chromatography, often employing resins to isolate this compound.
Concentration: The purified extract is concentrated and dried to obtain this compound in powder form.
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different biological activities .
Scientific Research Applications
Salvianolic acid B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.
Biology: Research has shown its ability to modulate various biological pathways, making it a valuable tool in studying cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and anti-inflammatory activities.
Mechanism of Action
Salvianolic acid B exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardiovascular Protection: It improves endothelial function, reduces platelet aggregation, and protects against myocardial ischemia-reperfusion injury.
Neuroprotection: It protects neurons from oxidative damage and apoptosis.
Molecular Targets and Pathways:
Nrf2 Pathway: Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.
MAPK Pathway: Modulates the MAPK signaling pathway, affecting cell survival and inflammation.
NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation.
Comparison with Similar Compounds
Salvianolic acid B is unique among polyphenolic compounds due to its specific structure and potent biological activities. Similar compounds include:
Rosmarinic Acid: Another polyphenol with antioxidant and anti-inflammatory properties.
Caffeic Acid: A simpler phenolic acid with antioxidant activity.
Danshensu: A precursor in the synthesis of this compound, also possessing antioxidant properties.
Uniqueness: this compound stands out due to its higher potency in antioxidant and anti-inflammatory activities compared to these similar compounds. Its complex structure allows for multiple interactions with biological targets, enhancing its therapeutic potential .
Properties
IUPAC Name |
2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
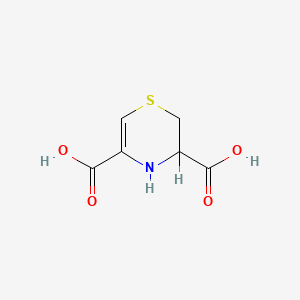
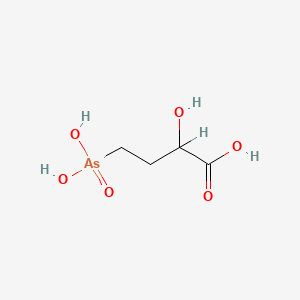
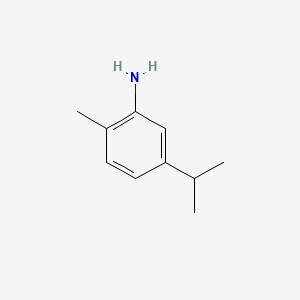
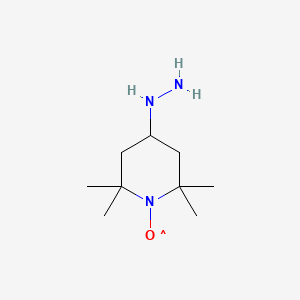
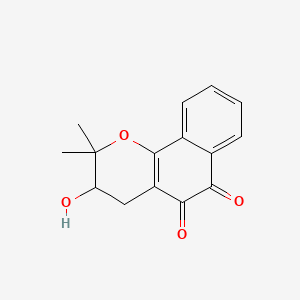
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)

